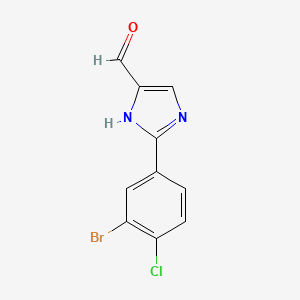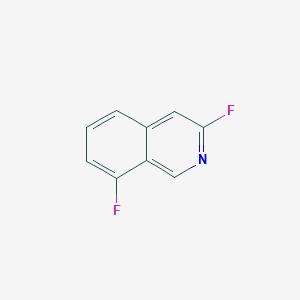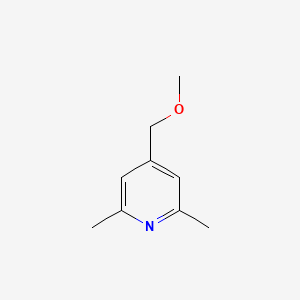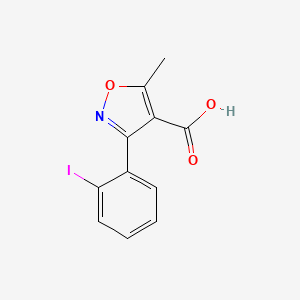![molecular formula C10H6BrN3 B15332495 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15332495.png)
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that features a triazole ring fused to a quinoline structure, with a bromine atom at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 7-bromoquinoline with hydrazine derivatives, followed by cyclization with appropriate reagents to form the triazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 7-amino, 7-thio, or 7-alkoxy derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
7-Bromo-[1,2,4]triazolo[4,3-a]quinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with DNA and proteins, leading to various biological effects . The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
- 7-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- Quinoxaline Derivatives
Comparison: 7-Bromo-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of both a triazole and quinoline ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds . For example, while quinoxaline derivatives are known for their antimicrobial properties, this compound exhibits a broader range of biological activities, including anticancer and antiviral effects .
Eigenschaften
Molekularformel |
C10H6BrN3 |
|---|---|
Molekulargewicht |
248.08 g/mol |
IUPAC-Name |
7-bromo-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C10H6BrN3/c11-8-2-3-9-7(5-8)1-4-10-13-12-6-14(9)10/h1-6H |
InChI-Schlüssel |
PYNWWTOXTDVFIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=NN=CN23)C=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylbenzo[d]thiazole-4-carboximidamide hydrochloride](/img/structure/B15332414.png)


![5,7-Dichloro-8-fluoro-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B15332435.png)
![2-Methyl-6-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332438.png)
![[(1-Methyl-2-cyclohexen-1-yl)sulfonyl]benzene](/img/structure/B15332447.png)



![5H-Tetrazole-5-thione, 1-[3,5-bis(trifluoromethyl)phenyl]-1,2-dihydro-](/img/structure/B15332472.png)



![5,7-Difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332500.png)
